molecular formula C12H13NS B025319 Thiazole, 2-(1-methylethyl)-4-phenyl- CAS No. 19968-51-5

Thiazole, 2-(1-methylethyl)-4-phenyl-

Cat. No.: B025319
CAS No.: 19968-51-5
M. Wt: 203.31 g/mol
InChI Key: IIINACKGVRAZSE-UHFFFAOYSA-N
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Description

Thiazole, 2-(1-methylethyl)-4-phenyl-, also known as Thiazole, 2-(1-methylethyl)-4-phenyl-, is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Recent studies have indicated that thiazole compounds exhibit promising antibacterial properties. For instance, novel thiazole derivatives synthesized from aminothiazole demonstrated effective antibacterial activity against various strains. The compound's structural modifications, particularly the introduction of different substituents, significantly influenced its antibacterial efficacy.

Case Study:
A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL, indicating strong antibacterial potential .

2. Anticancer Properties

Thiazoles have been extensively studied for their anticancer activities. Compounds derived from thiazole structures have shown effectiveness against various cancer cell lines, including lung adenocarcinoma and glioblastoma.

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound 19A549 (Lung)23.30High
Compound 20U251 (Glioblastoma)15.00Moderate
Compound 21WM793 (Melanoma)10–30High

In one notable case, the derivative N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides displayed significant selectivity against the NIH/3T3 mouse embryoblast cell line with an IC50 value of 23.30 ± 0.35 mM .

3. Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their potential as anti-inflammatory agents. A specific study focused on the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), both of which are involved in pain modulation.

Case Study:
The compound SW-17, a thiazole-based dual inhibitor, was tested for its ability to alleviate orofacial inflammatory pain in female rats. Although it did not significantly reduce pain in this model, it demonstrated a promising structure-activity relationship that could lead to more effective analogs .

Structure-Activity Relationship (SAR)

The effectiveness of thiazole derivatives is often linked to their structural characteristics. Modifications such as substituent placement and functional group variations can greatly influence their biological activities.

Key Findings:

  • Substituent Effects: The presence of methoxy groups on the phenyl ring has been associated with increased anticancer activity.
  • Ring Structures: Incorporation of tetrazole or imidazole rings has been shown to enhance anticancer properties significantly .

Properties

CAS No.

19968-51-5

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

IIINACKGVRAZSE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CS1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=NC(=CS1)C2=CC=CC=C2

Synonyms

2-Isopropyl-4-phenylthiazole

Origin of Product

United States

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